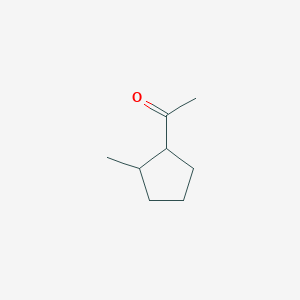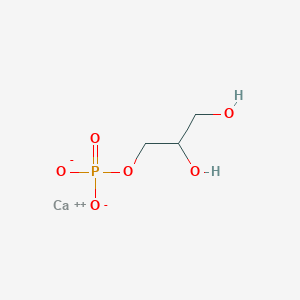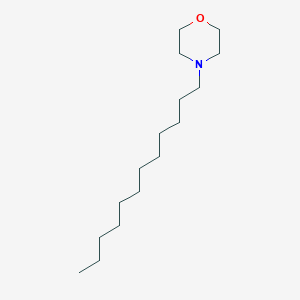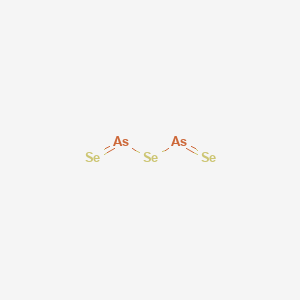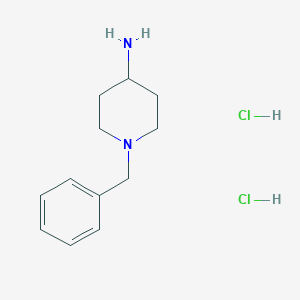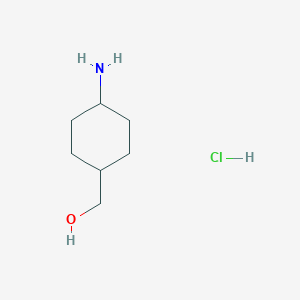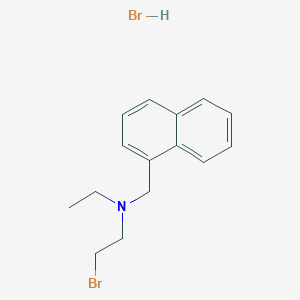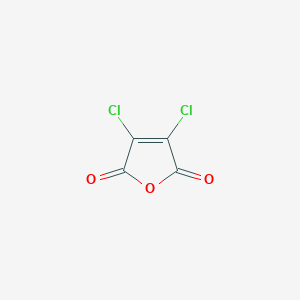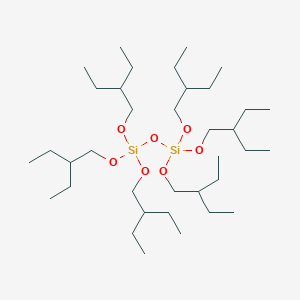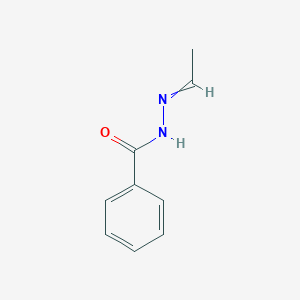
N-(ethylideneamino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(ethylideneamino)benzamide, commonly known as NEA, is a chemical compound that belongs to the class of benzamides. NEA has been studied for its potential applications in scientific research, particularly in the field of neuroscience.
Wissenschaftliche Forschungsanwendungen
NEA has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, a protein that is involved in various cellular processes, including calcium signaling and ion channel regulation. NEA has been used as a tool compound to study the role of sigma-1 receptors in various physiological and pathological conditions, such as Alzheimer's disease, Parkinson's disease, and depression.
Wirkmechanismus
NEA acts as a sigma-1 receptor agonist, which means that it binds to the receptor and activates it. The activation of sigma-1 receptors has been shown to modulate various cellular processes, including calcium signaling, ion channel regulation, and neurotransmitter release. NEA has been shown to enhance the activity of sigma-1 receptors, leading to increased calcium signaling and neurotransmitter release.
Biochemische Und Physiologische Effekte
NEA has been shown to have various biochemical and physiological effects. It has been shown to enhance the release of dopamine, a neurotransmitter that is involved in reward and motivation. NEA has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. Moreover, NEA has been shown to have neuroprotective effects, protecting neurons from various insults, such as oxidative stress and excitotoxicity.
Vorteile Und Einschränkungen Für Laborexperimente
NEA has several advantages for lab experiments. It is a highly selective sigma-1 receptor agonist, which means that it can be used to study the role of sigma-1 receptors in various physiological and pathological conditions. NEA is also relatively easy to synthesize and purify, making it readily available for research purposes. However, NEA has some limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. Moreover, NEA has a relatively short half-life, which can limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several future directions for research on NEA. One potential direction is to study its potential therapeutic applications in various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, and depression. Another potential direction is to study its mechanism of action in more detail, particularly its interactions with other proteins and signaling pathways. Moreover, future research could focus on developing more potent and selective sigma-1 receptor agonists based on the structure of NEA.
Synthesemethoden
NEA can be synthesized through a reaction between ethylideneamine and benzoyl chloride. The reaction takes place in the presence of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane. The resulting product is then purified through recrystallization or column chromatography.
Eigenschaften
CAS-Nummer |
1483-22-3 |
|---|---|
Produktname |
N-(ethylideneamino)benzamide |
Molekularformel |
C9H10N2O |
Molekulargewicht |
162.19 g/mol |
IUPAC-Name |
N-(ethylideneamino)benzamide |
InChI |
InChI=1S/C9H10N2O/c1-2-10-11-9(12)8-6-4-3-5-7-8/h2-7H,1H3,(H,11,12) |
InChI-Schlüssel |
MJIZEJCLXHFZHD-UHFFFAOYSA-N |
SMILES |
CC=NNC(=O)C1=CC=CC=C1 |
Kanonische SMILES |
CC=NNC(=O)C1=CC=CC=C1 |
Synonyme |
Benzoic acid, ethylidenehydrazide (6CI,7CI,8CI,9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B73315.png)


